3-(4-fluorophenyl)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-21-15(8-14(20-21)10-2-4-12(18)5-3-10)17(24)19-13-6-11(9-22)16(23)7-13/h2-5,8,11,13,16,22-23H,6-7,9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNCOHSNOCYUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3CC(C(C3)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-methyl-1H-pyrazole-5-carboxamide is a member of the pyrazole family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and effects in various biological systems.
Synthesis and Structural Characteristics
The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with appropriate carbonyl compounds. The specific compound features a fluorophenyl group, which is known to enhance biological activity due to its electron-withdrawing properties. The presence of the cyclopentyl moiety contributes to the compound's structural diversity and potential interactions with biological targets.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes:
- A pyrazole ring that is crucial for its biological activity.
- A 4-fluorophenyl group which may influence its interaction with biological targets.
- A hydroxymethyl group that could participate in hydrogen bonding.
Antiproliferative Effects
Research has shown that derivatives of 3-(4-fluorophenyl)-1H-pyrazole exhibit significant antiproliferative activity against various cancer cell lines. In a study evaluating a series of pyrazole derivatives, it was found that certain compounds selectively inhibited the growth of prostate cancer cells (LNCaP and PC-3) with IC50 values as low as 18 μmol/L for some derivatives. Notably, these compounds also demonstrated a downregulation of prostate-specific antigen (PSA), a biomarker for prostate cancer progression .
The mechanism by which this compound exerts its effects appears to involve:
- Androgen receptor antagonism : Compounds in this class can inhibit androgen receptor signaling pathways, which are pivotal in the growth of prostate cancer cells.
- Cell cycle arrest : Some studies suggest that these compounds induce cell cycle arrest at specific phases, leading to reduced cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is highly dependent on their structural features. For example:
- The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.
- Variations in substituents on the pyrazole ring can lead to different levels of biological activity, indicating the importance of SAR studies in optimizing these compounds for therapeutic use .
Case Study 1: Prostate Cancer Cell Lines
In a detailed study involving LNCaP cells, several pyrazole derivatives were tested for their antiproliferative effects. The results indicated that compounds with specific substitutions on the pyrazole ring showed enhanced efficacy compared to non-fluorinated analogs. The study highlighted one derivative (compound 10e) that exhibited an IC50 value significantly lower than that of the lead compound T3, demonstrating improved potency .
Case Study 2: In Vivo Studies
In vivo studies have also been conducted to evaluate the pharmacokinetics and therapeutic potential of these compounds. These studies often reveal insights into absorption, distribution, metabolism, and excretion (ADME) profiles, critical for determining clinical viability.
| Compound | IC50 (μmol/L) | PSA Downregulation (%) |
|---|---|---|
| 10e | 18 | 46 |
| T3 | 25 | 30 |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives
*Calculated based on molecular formula.
Key Observations:
Fluorophenyl vs. Other Aromatic Groups: The target compound’s 4-fluorophenyl group at position 3 is shared with compounds in and . Fluorine’s electron-withdrawing nature enhances metabolic stability and binding affinity compared to chlorophenyl () or methoxyphenyl () analogs .
Carboxamide Substitutions :
- The hydroxylated cyclopentyl group in the target compound contrasts with simpler substituents like benzyl () or pyridylmethyl (). This polar moiety likely improves solubility and hydrogen-bond interactions with biological targets .
- Bulky substituents (e.g., tert-butyl in ’s 4h) may hinder binding in sterically restricted active sites, whereas the target’s cyclopentyl group balances steric bulk and flexibility .
Hydroxyl and Hydroxymethyl Groups :
Key Findings:
- Enzyme Inhibition : identifies pyrimidine carboxamides with fluorophenyl groups as potent KFase inhibitors (binding affinity: −9.0 to −8.7 kcal/mol). The target compound’s fluorophenyl and hydroxyl groups may similarly engage in π-π stacking and hydrogen bonding with active-site residues .
- Antimicrobial Activity : ’s pyrazoline carbaldehydes show moderate activity against bacterial strains. The target’s carboxamide group may enhance specificity compared to aldehydes, which are more reactive but less stable .
- Receptor Modulation: highlights the importance of carboxamide groups in cannabinoid receptor binding.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
The synthesis of pyrazole-carboxamide derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization of the pyrazole core . Key steps include:
- Cyclocondensation : Use of DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole ring.
- Hydrolysis : Basic hydrolysis of ester intermediates to yield carboxylic acid derivatives.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol or methanol) are critical for achieving >95% purity.
- Validation : Purity should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .
Q. How can structural characterization be systematically performed for this compound?
A combination of spectroscopic and crystallographic techniques is essential:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve complex cyclopentyl and fluorophenyl moieties.
- FT-IR : Confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
- X-ray crystallography : For unambiguous confirmation of stereochemistry (e.g., cyclopentyl hydroxyl group orientation) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated vs. observed m/z) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s enzyme inhibition potential?
Experimental Design :
- Target Selection : Prioritize enzymes with structural similarity to those inhibited by related pyrazole-carboxamides (e.g., carbonic anhydrase, histone deacetylase) .
- Assay Conditions :
- Use fluorometric or colorimetric assays (e.g., HDAC inhibition via fluorescence-based substrate cleavage).
- Optimize pH (7.4 for physiological relevance) and temperature (37°C).
- Controls : Include known inhibitors (e.g., trichostatin A for HDACs) and DMSO vehicle controls.
- Data Interpretation : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and compare to literature benchmarks .
Q. What strategies address low aqueous solubility during biological testing?
Methodological Solutions :
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the hydroxymethylcyclopentyl moiety.
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (emulsification-solvent evaporation method) for sustained release .
Q. How can molecular docking guide structure-activity relationship (SAR) studies?
Workflow :
- Protein Preparation : Retrieve target enzyme structures (e.g., HDAC2 from PDB: 3MAX). Remove water molecules and add hydrogen atoms.
- Ligand Preparation : Generate 3D conformers of the compound (OpenBabel) and assign charges (AMBER force field).
- Docking Software : Use AutoDock Vina or Schrödinger Glide. Set grid boxes around catalytic sites (e.g., Zn²⁺ in HDACs).
- Analysis : Rank binding poses by ΔG (kcal/mol). Correlate docking scores with experimental IC₅₀ values to identify critical substituents (e.g., fluorophenyl vs. chlorophenyl) .
Data Contradiction and Validation
Q. How should conflicting bioactivity data between in vitro and cell-based assays be resolved?
Troubleshooting Steps :
- Permeability Testing : Perform Caco-2 monolayer assays to evaluate cellular uptake. Low permeability may explain reduced efficacy in cell-based models.
- Metabolic Stability : Incubate the compound with liver microsomes (human or murine) to assess CYP450-mediated degradation.
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out non-specific interactions .
Q. What analytical techniques validate batch-to-batch consistency in synthesis?
- HPLC-PDA : Monitor retention times and UV spectra (200–400 nm) for impurities.
- Thermogravimetric Analysis (TGA) : Ensure consistent hydration states (critical for hygroscopic hydroxymethyl groups).
- Chiral HPLC : Confirm enantiomeric purity if stereocenters are present (e.g., cyclopentyl substituents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
